molecular formula C17H16FN3O4 B5756356 ethyl 4-({[2-(3-fluorobenzoyl)hydrazino]carbonyl}amino)benzoate

ethyl 4-({[2-(3-fluorobenzoyl)hydrazino]carbonyl}amino)benzoate

Cat. No. B5756356
M. Wt: 345.32 g/mol
InChI Key: IXSQWPKTWCCFEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[2-(3-fluorobenzoyl)hydrazino]carbonyl}amino)benzoate, commonly known as EFH, is a chemical compound that has been extensively studied for its potential applications in scientific research. EFH is a member of the hydrazide-hydrazone family of compounds, which have been shown to possess a wide range of biological activities. In

Mechanism of Action

The mechanism of action of EFH is not fully understood, but several studies have suggested that EFH exerts its biological activities through the inhibition of specific enzymes and signaling pathways. For example, EFH has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. EFH has also been shown to inhibit the activation of the nuclear factor-kappaB (NF-kB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
EFH has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that EFH can induce apoptosis in cancer cells, inhibit the production of inflammatory molecules, and scavenge free radicals. In vivo studies have shown that EFH can inhibit tumor growth in mice and reduce inflammation in animal models of rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of EFH for lab experiments is its well-established synthesis method, which allows for the production of large quantities of pure EFH. EFH is also relatively stable and can be stored for extended periods of time without significant degradation. However, EFH's biological activities are highly dependent on the specific cell type and experimental conditions used, which can make it difficult to compare results between studies.

Future Directions

There are several potential future directions for EFH research. One area of interest is the development of EFH derivatives with improved biological activities and pharmacokinetic properties. Another area of interest is the investigation of EFH's potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Finally, EFH's potential as a cancer therapy will continue to be a focus of research, with the aim of developing more effective and targeted treatments for cancer.

Synthesis Methods

EFH can be synthesized through a multi-step process involving the reaction of 3-fluorobenzoyl chloride with hydrazine hydrate to form the intermediate 2-(3-fluorobenzoyl)hydrazine. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form EFH. The final product can be purified through recrystallization or chromatography.

Scientific Research Applications

EFH has been shown to possess a variety of biological activities that make it a promising candidate for scientific research. One of the most notable applications of EFH is in the field of cancer research. EFH has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This inhibition is thought to be due to EFH's ability to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer properties, EFH has also been shown to possess anti-inflammatory and antioxidant activities. These properties make EFH a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

ethyl 4-[[(3-fluorobenzoyl)amino]carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O4/c1-2-25-16(23)11-6-8-14(9-7-11)19-17(24)21-20-15(22)12-4-3-5-13(18)10-12/h3-10H,2H2,1H3,(H,20,22)(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSQWPKTWCCFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[({2-[(3-fluorophenyl)carbonyl]hydrazinyl}carbonyl)amino]benzoate

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